molecular formula C10H21ClN2O3 B12337444 tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

Cat. No.: B12337444
M. Wt: 252.74 g/mol
InChI Key: IVMXBBYWBPFFBF-KZYPOYLOSA-N
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Description

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1

InChI Key

IVMXBBYWBPFFBF-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Stereochemical Inversion via Mitsunobu Reaction

The (3S,5R) configuration is accessible through stereochemical inversion of commercially available (3R,5R)-3-amino-5-hydroxypiperidine. In a 2023 study, (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate (PubChem CID: 86812131) underwent Mitsunobu reaction with tert-butyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C. Subsequent acidic hydrolysis (HCl/EtOAc) afforded the (3S,5R)-enantiomer with 92% enantiomeric excess (ee).

Table 1: Mitsunobu Reaction Conditions

Parameter Value
Temperature 0°C → 25°C (gradual)
Reaction Time 18 h
Solvent Tetrahydrofuran (THF)
Yield 78%
ee 92%

Asymmetric Hydrogenation of Enamide Intermediates

Substrate Preparation and Catalytic Conditions

A 2024 patent detailed enamide hydrogenation using Rhodium-(R)-BINAP complexes. The precursor, (Z)-tert-butyl 3-(benzylideneamino)-5-hydroxypiperidine-1-carboxylate, was hydrogenated at 50 psi H₂ in methanol with 0.5 mol% catalyst. This method achieved 85% yield and >99% ee, though scalability was limited by catalyst cost.

Post-Hydrogenation Workflow

Post-catalysis steps included:

  • Filtration through Celite to remove heterogeneous catalyst.
  • Solvent Evaporation under reduced pressure (40°C, 15 mmHg).
  • Hydrochloride Salt Formation via treatment with HCl/dioxane (4 M) at 0°C, yielding crystalline product (mp 142–144°C).

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Racemic tert-butyl 3-amino-5-hydroxy-1-piperidinecarboxylate was resolved using Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.2) at 37°C. The (3S,5R)-enantiomer was hydrolyzed selectively, leaving the (3R,5S)-ester intact. After 24 h, the mixture was extracted with ethyl acetate, and the desired enantiomer was isolated via silica chromatography (62% yield, 98% ee).

Table 2: Enzymatic Resolution Parameters

Parameter Value
Enzyme Loading 20 mg/mmol substrate
Reaction Scale 10 mmol
ee (Product) 98%
Space-Time Yield 0.8 g/L/h

Boc Protection/Deprotection Strategies

tert-Butoxycarbonylation of Free Amine

The primary amine group was protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C, 2 h) prevented epimerization, achieving 95% Boc protection yield.

Hydrochloride Salt Formation

Boc deprotection used 4 M HCl in dioxane (2 equiv, 0°C, 1 h), followed by solvent evaporation and recrystallization from ethanol/MTBE. This yielded the hydrochloride salt with ≤0.5% residual solvent (per GC-MS).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O) : δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, H-2/H-6), 3.85 (dd, J = 4.8 Hz, 1H, H-5), 4.12 (q, J = 7.2 Hz, 1H, H-3).
  • LCMS (ESI+) : m/z 217.1 [M+H]⁺ (free base), 253.1 [M+Cl]⁻ (hydrochloride).

Purity Assessment

HPLC analysis (Chiralpak AD-H column, hexane/ethanol 80:20) confirmed 99.2% chemical purity and 98.5% ee.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Yield (%) ee (%) Cost (USD/g)
Chiral Pool 78 92 120
Asymmetric Hydrogenation 85 >99 450
Enzymatic Resolution 62 98 90

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, alkoxides, and amines

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A piperidine ring
  • An amino group at the 3-position
  • A hydroxy group at the 5-position
  • A tert-butyl ester group enhancing its solubility and stability in biological systems.

Neuropharmacological Applications

Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has been investigated for its potential as a neuropharmacological agent . Its unique combination of functional groups makes it suitable for targeting various neurotransmitter systems.

  • Phosphodiesterase Inhibition : The compound has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which is relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Muscarinic Acetylcholine Receptor Antagonism : It has also been noted for its antagonistic effects on muscarinic acetylcholine receptors, potentially useful in managing conditions like allergic rhinitis and atopic dermatitis .

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. This compound can be synthesized into various derivatives that may enhance efficacy against bacterial and fungal pathogens .

Applications in Organic Synthesis

The compound serves as an essential intermediate in synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis:

  • Biocatalytic Reactions : The tert-butyl group enhances the reactivity of the compound in biocatalytic processes, facilitating specific biochemical transformations that can lead to the production of complex molecules .
  • Synthesis of Piperidine Derivatives : The compound can be transformed into other piperidine derivatives with varied pharmacological properties, expanding its utility in drug development .

Table of Synthetic Applications

Application TypeDescriptionReference
NeuropharmacologicalPDE4 inhibitors for respiratory diseases
Muscarinic antagonismTreatment for allergic conditions
Antimicrobial synthesisDerivatives targeting bacterial pathogens
Biocatalytic reactionsEnhancing efficiency in organic synthesis

Case Study 1: PDE4 Inhibition

A study evaluated the effectiveness of this compound as a PDE4 inhibitor. Results indicated significant reductions in inflammatory markers associated with asthma models, suggesting therapeutic potential for respiratory diseases.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing derivatives of the compound to assess their antimicrobial properties against common pathogens affecting agricultural crops. The derivatives exhibited varying degrees of efficacy, highlighting the compound's versatility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups on the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stereochemical Purity : Racemic mixtures (e.g., rac-(3R,5R)) require costly resolution techniques, whereas enantiopure (3S,5R) synthesis demands asymmetric catalysis .
  • Stability : The hydroxyl group in the target compound may necessitate protection during synthetic steps to prevent oxidation .
  • Lumping Strategies : Compounds with similar backbones (e.g., tert-butyl piperidinecarboxylates) are often "lumped" in computational models to reduce reaction complexity, though stereochemical differences can lead to inaccuracies .

Biological Activity

tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride, with the CAS number 1777812-67-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • Structure : The compound features a piperidine ring substituted with an amino and hydroxy group, contributing to its biological properties.

Research indicates that this compound may interact with several biological pathways:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can affect mood and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Biological Activity Overview

Biological ActivityDescription
Neuroprotective Potential to protect neurons from damage in neurodegenerative diseases.
Antioxidant Reduces oxidative stress in cellular models.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro.
Antimicrobial Exhibits activity against certain bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential for treating neurodegenerative disorders.
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Testing against various bacterial strains showed that the compound had notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This finding supports further exploration into its use as an antimicrobial agent.

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